molecular formula C11H13N3O3 B8615304 2-(4-Aminobutoxy)-4-nitrobenzonitrile

2-(4-Aminobutoxy)-4-nitrobenzonitrile

Cat. No.: B8615304
M. Wt: 235.24 g/mol
InChI Key: AJXWMSPTSJWPLB-UHFFFAOYSA-N
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Description

2-(4-Aminobutoxy)-4-nitrobenzonitrile is a nitroaromatic compound featuring a nitrile group at the para position, a nitro group at the 4-position, and a 4-aminobutoxy side chain. This structure combines electron-withdrawing (nitro, cyano) and electron-donating (aminobutoxy) groups, making it a versatile intermediate in pharmaceuticals and organic synthesis.

Synthesis: The compound can be synthesized via denitrative etherification, a method reported by Soltani et al. (2020) for similar nitrobenzonitriles. This transition metal-free approach uses NaOH and white LED irradiation to substitute nitro groups with alkoxy chains under mild conditions . For example, reacting 4-nitrobenzonitrile with ethanol yields ethoxy derivatives, suggesting analogous routes for introducing aminobutoxy groups .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

2-(4-aminobutoxy)-4-nitrobenzonitrile

InChI

InChI=1S/C11H13N3O3/c12-5-1-2-6-17-11-7-10(14(15)16)4-3-9(11)8-13/h3-4,7H,1-2,5-6,12H2

InChI Key

AJXWMSPTSJWPLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCCCN)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzonitrile Isomers (2-, 3-, and 4-Nitrobenzonitrile)

The position of the nitro group significantly impacts molecular properties:

  • Dipole Moments : Rotational spectroscopy studies reveal that 4-nitrobenzonitrile has a larger dipole moment (due to para-substitution) compared to 2- and 3-nitrobenzonitrile. This enhances its reactivity in polar solvents and electric field applications .
  • Melting Points : 4-Nitrobenzonitrile melts at 143–150°C, while 2-nitrobenzonitrile melts at 95–97°C, reflecting stronger intermolecular forces in the para isomer .
  • Electronic Effects : The para-nitro group exerts a stronger electron-withdrawing effect, stabilizing negative charges in substitution reactions. This contrasts with ortho and meta isomers, where steric hindrance or weaker electronic effects dominate .
Table 1: Physical and Electronic Properties of Nitrobenzonitrile Isomers
Property 2-Nitrobenzonitrile 3-Nitrobenzonitrile 4-Nitrobenzonitrile
Molecular Formula C₇H₄N₂O₂ C₇H₄N₂O₂ C₇H₄N₂O₂
Melting Point (°C) 95–97 Not reported 143–150
Dipole Moment (Debye) Lower than para isomer Intermediate Highest among isomers

Ether-Substituted Nitrobenzonitrile Derivatives

Compounds with alkoxy or aminoalkoxy chains on the nitrobenzonitrile backbone exhibit varied reactivity and applications:

  • 2-(4-Methylpiperazin-1-yl)-4-nitrobenzonitrile : This derivative, with a piperazine substituent, highlights how bulky electron-donating groups enhance solubility and modulate biological activity. However, its synthesis likely requires transition metal catalysts, unlike the LED-driven method for simpler ethers .
  • 4-(2-Nitrophenoxy)benzonitrile: The nitro-phenoxy group increases toxicity (classified as H302, H315, H319, H335) compared to aminobutoxy derivatives, underscoring the role of substituents in hazard profiles .
Table 2: Comparison of Ether-Substituted Nitrobenzonitriles
Compound Substituent Key Properties Toxicity Class
2-(4-Aminobutoxy)-4-nitrobenzonitrile 4-Aminobutoxy Enhanced solubility, potential pharmaceutical use Not reported
2-(Morpholin-4-yl)-4-nitrobenzonitrile Morpholine High polarity, likely used in drug discovery Discontinued
4-(2-Nitrophenoxy)benzonitrile 2-Nitrophenoxy High toxicity (oral, dermal, respiratory hazards) H302, H315, H319, H335

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